molecular formula C18H25N3O2 B048967 6-Methyl-N-octyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 125055-59-6

6-Methyl-N-octyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B048967
CAS No.: 125055-59-6
M. Wt: 315.4 g/mol
InChI Key: GITXJJGLSZCFIR-UHFFFAOYSA-N
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Description

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- typically involves the reaction of pyrido[1,2-a]pyrimidine derivatives with various reagents under controlled conditions. One common method includes the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones . This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting its broad functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrido[1,2-a]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the catalytic photoredox C-H arylation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborates is a notable reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the metal-free C-3 chalcogenation reaction yields 3-ArS/ArSe derivatives in high yields .

Scientific Research Applications

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-N-octyl-4-oxo- stands out due to its broad functional group tolerance and high yields in synthetic reactions. Its diverse biological activities and potential therapeutic applications further highlight its uniqueness in the field of medicinal chemistry.

Properties

CAS No.

125055-59-6

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

6-methyl-N-octyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C18H25N3O2/c1-3-4-5-6-7-8-12-19-17(22)15-13-20-16-11-9-10-14(2)21(16)18(15)23/h9-11,13H,3-8,12H2,1-2H3,(H,19,22)

InChI Key

GITXJJGLSZCFIR-UHFFFAOYSA-N

SMILES

CCCCCCCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C

Canonical SMILES

CCCCCCCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C

125055-59-6

Synonyms

2-methyl-N-octyl-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene-9 -carboxamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 16.32 g (0.08 mol) of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and 12.4 ml (0.088 mol) of triethylamine in 480 ml of chloroform is cooled below -10° C. by ice-salt. A solution of 6.5 ml (0.08 mol) of methyl chloroformate in 40 ml of chloroform is dropped to the above mixture at a temperature between -13° C. and -16° C. during 25 minutes. After stirring for 5 minutes, 11.37 g (0.088 mol) of octylamine dissolved in 80 ml of chloroform are dropped to the above solution at a temperature between -13° C. and -16° C. during 40 minutes. The reaction mixture is stirred at the same temperature for 1 hour and then allowed to stand overnight under cooling by ice. For working up, the reaction mixture is washed 3 times with 150 ml of 5% sodium hydrogen carbonate solution each and then 3 times with 150 ml of water each. The organic phase is dried over anhydrous sodium sulfate, filtered and evaporated to obtain 15.4 g (61.0%) of the named product as yellow crystals after recrystallization from ethanol, m.p.: 108°-110° C.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
11.37 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
61%

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